8-Methoxy-4-methyl-3-(3-sulfonatopropyl)-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-3-ium
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Overview
Description
CL-380803, also known as 3-(5-methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate, is a chemical compound with the molecular formula C14H15NO4S3 and a molecular weight of 357.47 g/mol . This compound is known for its ability to inhibit the production of nitric oxide and tumor necrosis factor-alpha .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-380803 involves the reaction of 5-methoxy-2-methylthieno[2,3-e][1,3]benzothiazole with propane-1-sulfonic acid under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst like triethylamine. The reaction is carried out at a temperature of around 80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of CL-380803 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
CL-380803 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted thieno[2,3-e][1,3]benzothiazole derivatives.
Scientific Research Applications
CL-380803 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in inhibiting nitric oxide production and tumor necrosis factor-alpha, making it a potential candidate for anti-inflammatory and anti-cancer research.
Medicine: Investigated for its therapeutic potential in treating conditions related to excessive nitric oxide production and inflammation.
Mechanism of Action
The mechanism of action of CL-380803 involves the inhibition of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. By inhibiting this enzyme, CL-380803 reduces the levels of nitric oxide, which is involved in various inflammatory processes. Additionally, the compound inhibits the production of tumor necrosis factor-alpha, a cytokine involved in systemic inflammation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-e][1,3]benzothiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonate derivatives: Compounds with sulfonate groups exhibit similar reactivity in substitution reactions.
Uniqueness
CL-380803 is unique due to its specific combination of a thieno[2,3-e][1,3]benzothiazole core with a sulfonate group, which imparts distinct chemical and biological properties. Its ability to inhibit both nitric oxide production and tumor necrosis factor-alpha sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(5-methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S3/c1-9-15(5-3-7-22(16,17)18)13-12(21-9)8-11(19-2)10-4-6-20-14(10)13/h4,6,8H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFDEOOVCOQEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=C(C3=C2SC=C3)OC)CCCS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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